2-Chloro-5-(2,5-dimethylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(2,5-dimethylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,5-dimethylphenyl is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base .
Another method involves the direct chlorination of 5-(2,5-dimethylphenyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
For large-scale production, the Suzuki–Miyaura coupling reaction is preferred due to its efficiency and scalability. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of a palladium catalyst and a suitable base, such as potassium carbonate, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dimethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of 2-chloro-5-(2,5-dimethylphenyl)benzaldehyde or this compound.
Reduction: Formation of 2-chloro-5-(2,5-dimethylphenyl)benzyl alcohol or 2-chloro-5-(2,5-dimethylphenyl)benzaldehyde.
Scientific Research Applications
2-Chloro-5-(2,5-dimethylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylbenzoic acid
- 2-Chloro-5-(2-methylphenyl)benzoic acid
- 2-Chloro-5-(3,5-dimethylphenyl)benzoic acid
Uniqueness
2-Chloro-5-(2,5-dimethylphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 2,5-dimethylphenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-5-(2,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEHDGFSOQVZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681206 |
Source
|
Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183957-96-1 |
Source
|
Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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